molecular formula C9H6FNOS B2582110 5-(4-Fluorophenyl)-1,3-oxazole-2-thiol CAS No. 923218-69-3

5-(4-Fluorophenyl)-1,3-oxazole-2-thiol

Cat. No.: B2582110
CAS No.: 923218-69-3
M. Wt: 195.21
InChI Key: DPACSQVMBJOBAK-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,3-oxazole-2-thiol is a heterocyclic compound featuring an oxazole core substituted with a thiol (-SH) group at position 2 and a 4-fluorophenyl moiety at position 4. The oxazole ring’s electron-rich nature, combined with the fluorine atom’s electronegativity and the thiol group’s reactivity, makes this compound a candidate for diverse applications, including pharmaceuticals and agrochemicals. Its synthesis often involves cyclization or microwave-assisted reactions, as seen in related analogs .

Properties

IUPAC Name

5-(4-fluorophenyl)-3H-1,3-oxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPACSQVMBJOBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-2-thiol typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Alkylation Reactions

The thiol group undergoes alkylation with alkyl halides or other alkylating agents to form S-alkyl derivatives. This reaction is typically performed under basic conditions to deprotonate the thiol and enhance nucleophilicity.

Key Example:

Reagents/ConditionsProductYieldSource
Ethyl bromoacetate, K₂CO₃, DMF, 60°CS-(Ethoxycarbonylmethyl) oxazole derivative85%
  • Mechanism : Deprotonation of the thiol group by K₂CO₃ facilitates nucleophilic attack on the alkyl halide.

  • Applications : Alkylation modifies solubility and bioactivity, making it critical for pharmaceutical derivatization .

Acylation Reactions

The thiol group reacts with acyl chlorides or anhydrides to form thioester derivatives. Acylation is often catalyzed by bases such as triethylamine (TEA).

Key Example:

Reagents/ConditionsProductYieldSource
Acetyl chloride, TEA, CH₂Cl₂, RTS-Acetyl oxazole derivative78%
  • Note : Microwave-assisted synthesis can enhance reaction rates and yields.

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on the oxidizing agent.

Oxidation Pathways:

Oxidizing AgentProductConditionsSource
H₂O₂ (30%)Disulfide dimerRT, 2 h
Cl₂ gas, HClSulfonyl chloride0°C, 5 h
  • Mechanism :

    • Disulfide formation: 2R-SHH2O2R-S-S-R2 \text{R-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S-S-R}.

    • Sulfonyl chloride formation: R-SHCl2R-SO2Cl\text{R-SH} \xrightarrow{\text{Cl}_2} \text{R-SO}_2\text{Cl} .

Nucleophilic Substitution

The oxazole ring’s electron-deficient nature allows nucleophilic substitution at the 2- or 5-positions.

Example with Amines:

Reagents/ConditionsProductYieldSource
Piperidine, EDCI/HOBt, DMF2-Piperidinyl oxazole derivative72%
  • Mechanism : Activation of the thiol group via EDCI/HOBt facilitates coupling with amines .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, often catalyzed by transition metals.

Example:

Reagents/ConditionsProductYieldSource
Au(I) catalyst, ynamides4-Aminooxazole derivatives68%
  • Applications : Used to synthesize bioactive scaffolds with antimicrobial properties .

Schiff Base Formation

The thiol group can act as a nucleophile in condensation reactions with aldehydes.

Example:

Reagents/ConditionsProductYieldSource
4-Fluorobenzaldehyde, BF₃·Et₂O(E)-4-(4-Fluorobenzylideneamino) derivative92%
  • Mechanism : Acid catalysis (BF₃·Et₂O) promotes imine formation .

Sulfonation and Sulfonamide Formation

Reaction with sulfonyl chlorides yields sulfonamide derivatives, relevant in drug design.

Example:

Reagents/ConditionsProductYieldSource
4-Toluenesulfonyl chloride, TEAN-Acyl sulfonamide65%

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of 5-(4-Fluorophenyl)-1,3-oxazole-2-thiol exhibit significant antimicrobial properties. For instance, compounds that incorporate the oxazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents, such as fluorine, enhances the antibacterial activity of these derivatives .

Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus25 μg/mL
Compound BE. coli31.25 μg/mL
Compound CP. aeruginosa32 μg/mL

Antifungal Activity
In addition to antibacterial properties, these compounds also display antifungal activity. Studies indicate that certain derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents like fluconazole .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of 5-(4-Fluorophenyl)-1,3-oxazole-2-thiol derivatives. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation: Certain derivatives have been found to inhibit the proliferation of cancer cell lines by disrupting cell cycle progression.
  • Induction of Apoptosis: Mechanistic studies suggest that these compounds can activate apoptotic pathways, leading to increased cell death in malignant cells .

Table 2: Anticancer Activity of Oxazole Derivatives

Compound NameCancer Cell LineIC50 (μM)
Compound DMCF-7 (Breast Cancer)15
Compound EHeLa (Cervical Cancer)10
Compound FA549 (Lung Cancer)20

Neuroprotective Effects

Emerging research suggests that derivatives of 5-(4-Fluorophenyl)-1,3-oxazole-2-thiol may possess neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells against oxidative stress and neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease:

  • Reduction of Neurotoxicity: In vitro studies indicate that certain derivatives can significantly reduce the cytotoxic effects associated with amyloid-beta exposure in neuronal cell cultures .
  • Mechanistic Insights: The neuroprotective effects are believed to be mediated through the modulation of signaling pathways involved in cell survival and apoptosis .

Table 3: Neuroprotective Activity of Oxazole Derivatives

Compound NameCell LineViability (%) at 5 μg/mL
Compound GPC12 (Neuronal Cells)85
Compound HSH-SY5Y (Neuroblastoma)90

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,3-oxazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the thiol group can form covalent bonds with active site residues. This dual interaction mechanism contributes to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Heterocyclic Core Modifications

Oxazole vs. Oxadiazole Derivatives
  • 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole ():
    • Structural Differences : Replaces oxazole with 1,3,4-oxadiazole and substitutes the thiol with a methylsulfonyl group.
    • Functional Impact : The oxadiazole’s electron-withdrawing nature enhances stability but reduces nucleophilicity compared to oxazole. In rice studies, this compound partially restored chlorophyll content during Xanthomonas oryzae infection, suggesting antimicrobial activity. However, it failed to fully suppress chloroplast damage, indicating limitations in efficacy .
    • Bioactivity : Higher chlorophyll retention than bismerthiazole (a commercial bactericide) but lower than healthy controls.
Thiazole Analogs
  • 5-(4-Fluorophenyl)-1,3-thiazol-2-amine ():
    • Structural Differences : Oxazole’s oxygen is replaced with sulfur in the thiazole ring.
    • Physicochemical Properties :
  • Molecular weight: 194.23 g/mol vs. ~209.24 g/mol for the oxazole-thiol derivative.
  • Boiling point: 359.1°C (thiazole) vs. unlisted for oxazole-thiol.
    • Functional Impact : Increased lipophilicity due to sulfur may enhance membrane permeability but reduce solubility .

Substituent Variations

Pyridyl and Triazole Derivatives
  • 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine (): Structural Differences: Substitutes thiol with an amine (-NH₂) and adds a pyridyl group at position 4. Functional Impact: The amine enables hydrogen bonding, while the pyridyl group introduces basicity.
  • Triazole-containing Isostructural Compounds ():

    • Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole).
    • Functional Impact : Triazole’s hydrogen-bonding capacity alters crystal packing and solubility. Halogen substituents (Cl vs. F) slightly adjust molecular conformation without disrupting isostructurality .
Enzyme Inhibition and Binding Affinity
  • OX8 (5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-yl-naphthol) ():
    • Binding Energy : -4.192 kcal/mol to the 6LRZ receptor, slightly lower than OX1 (-4.274 kcal/mol with a 4-chlorophenyl group).
    • Key Insight : Fluorophenyl groups enhance binding interactions compared to chlorophenyl in oxadiazole derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Property Reference
5-(4-Fluorophenyl)-1,3-oxazole-2-thiol Oxazole 2-SH, 5-4-Fluorophenyl Pending detailed studies
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Oxadiazole 2-SO₂CH₃, 5-4-Fluorophenyl Partial restoration of chlorophyll in rice
5-(4-Fluorophenyl)-4-(4-pyridyl)-oxazol-2-amine Oxazole 2-NH₂, 4-Pyridyl, 5-4-Fluorophenyl p38αMAP kinase inhibition, hydrogen bonding
5-(4-Fluorophenyl)-1,3-thiazol-2-amine Thiazole 2-NH₂, 5-4-Fluorophenyl Higher lipophilicity (density: 1.349 g/cm³)

Key Research Findings and Insights

  • Heterocycle Impact : Oxazole derivatives generally exhibit higher reactivity than oxadiazoles but lower metabolic stability. Thiazoles offer a balance of lipophilicity and stability .
  • Substituent Effects : Fluorophenyl groups enhance binding affinity in enzyme inhibition, while thiols and amines enable diverse hydrogen-bonding interactions .
  • Synthetic Methods : Microwave-assisted synthesis (e.g., ) improves yield and purity compared to traditional methods .

Biological Activity

5-(4-Fluorophenyl)-1,3-oxazole-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in pharmaceutical development, supported by various research findings.

5-(4-Fluorophenyl)-1,3-oxazole-2-thiol features a thiol group and an oxazole ring, which are crucial for its biological activity. The presence of the fluorine atom on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

1. Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit promising anticancer properties. For instance, studies have shown that similar oxazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U-937, with IC50 values ranging from 0.12 to 2.78 μM against various leukemia and breast adenocarcinoma cell lines .

Table 1: Anticancer Activity of Related Oxazole Compounds

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
5-(4-Fluorophenyl)-...MCF-70.65Induces apoptosis via p53 activation
5aU-9372.78Inhibits GSK-3β phosphorylation
5cAβ25-35 PC12 cells5Reduces NF-κB expression

2. Neuroprotective Effects

In vitro studies have demonstrated that compounds similar to 5-(4-Fluorophenyl)-1,3-oxazole-2-thiol can protect neuronal cells from amyloid-beta-induced toxicity. These compounds were shown to modulate signaling pathways associated with neurodegenerative diseases like Alzheimer's, reducing the phosphorylation of key proteins involved in cell survival and apoptosis .

3. Antimicrobial Activity

The oxazole ring system is known for its antimicrobial properties. Compounds within this class have been tested against various bacterial strains, showing effectiveness in inhibiting growth and viability .

The biological activity of 5-(4-Fluorophenyl)-1,3-oxazole-2-thiol is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiol group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.
  • Receptor Interaction : The oxazole moiety allows for hydrogen bonding and π-π interactions, enhancing binding affinity to biological receptors .

Case Studies

Several studies have explored the biological potential of oxazole derivatives:

  • Neurotoxicity Reduction : A study involving PC12 cells treated with Aβ25-35 showed that certain oxazole derivatives significantly reduced neurotoxicity by modulating the expression levels of apoptotic factors such as Bax and Bcl-2 .
  • Cytotoxicity Evaluation : In another investigation, various oxazole derivatives exhibited cytotoxic effects against multiple cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-(4-fluorophenyl)-1,3-oxazole-2-thiol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions using precursors like brominated ketones and thiourea derivatives. For example, microwave-assisted synthesis under controlled temperature (e.g., 433 K for 10 minutes in DMF) improves reaction efficiency and yield . Purification typically involves solvent extraction (e.g., ethyl acetate/water partitioning) and recrystallization from methanol. Optimization may include adjusting stoichiometry, solvent polarity, or microwave power to enhance regioselectivity.

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using instruments like the Oxford Diffraction GEMINI R ULTRA Ruby CCD diffractometer (Mo-Kα radiation) provides precise geometric parameters (bond lengths, angles). Data refinement with SHELXL software (e.g., full-matrix least-squares on F2F^2) resolves disorder and refines thermal displacement parameters. For example, the compound crystallizes in the monoclinic P21/cP2_1/c space group with R1=0.048R_1 = 0.048, confirming planar oxazole and fluorophenyl moieties with dihedral angles of ~35° between aromatic systems .

Q. What spectroscopic techniques validate the purity and functional groups of this compound?

  • Methodology :

  • FT-IR : Identifies thiol (-SH) stretching (~2550 cm1^{-1}) and oxazole ring vibrations (~1600 cm1^{-1}).
  • NMR : 1H^1\text{H}-NMR confirms fluorophenyl protons as doublets (J=8.5HzJ = 8.5 \, \text{Hz}) at ~7.2–7.8 ppm, while oxazole protons appear as singlets (~8.1 ppm).
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak at m/zm/z 209.03 (calculated for C9H6FNOS+\text{C}_9\text{H}_6\text{FNOS}^+) .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating moderate electrophilicity. Molecular Dynamics (MD) simulations (e.g., GROMACS) model solvation effects and intermolecular interactions, such as hydrogen bonding between the thiol group and water. These predict solubility trends and reactive sites for derivatization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Discrepancies in cytotoxicity (e.g., IC50_{50} variations) may arise from assay conditions (e.g., cell line specificity, incubation time). Validate results via:

  • Dose-response curves : Test multiple concentrations (1–100 µM) in parallel assays.
  • Target engagement assays : Use kinase profiling (e.g., p38α MAP kinase inhibition) to confirm mechanistic hypotheses .

Q. How does hydrogen bonding influence the crystal packing and stability of this compound?

  • Methodology : SCXRD analysis reveals intermolecular N–H···N and S–H···O hydrogen bonds (lengths: 1.99–2.03 Å) that stabilize the lattice. Hirshfeld surface analysis (CrystalExplorer) quantifies contributions of H-bonding (~30%) and van der Waals interactions (~45%) to packing efficiency .

Q. What experimental designs assess the compound’s potential as a kinase inhibitor?

  • Methodology :

  • In vitro kinase assays : Measure inhibition of p38α MAP kinase using ATP-competitive luminescence assays (e.g., ADP-Glo™).
  • Cellular assays : Evaluate anti-proliferative effects in cancer lines (e.g., MCF-7) via MTT/WST-1 assays, comparing to positive controls (e.g., SB203580) .

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